2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)ethanamine
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Description
2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)ethanamine is a useful research compound. Its molecular formula is C12H16ClFN2 and its molecular weight is 242.72. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a core component of the compound , is widely utilized in medicinal chemistry to develop treatments for human diseases. Its saturated scaffold, enhanced by sp3-hybridization, contributes to stereochemistry and increased three-dimensional coverage. This feature is particularly important in drug discovery, as it allows for efficient exploration of pharmacophore space and has been associated with target selectivity in bioactive molecules. Studies have highlighted pyrrolidine and its derivatives, including pyrrolizines and prolinol, for their significant roles in synthesizing novel compounds with varied biological profiles (Li Petri et al., 2021).
Fluorinated Compounds in Environmental Safety
Fluorinated alternatives to persistent organic pollutants (POPs) have been studied for their environmental impact. The research on novel fluorinated compounds, such as hexafluoropropylene oxide dimer acid (HFPO-DA) and chlorinated polyfluorinated ether sulfonic acid (Cl-PFESA), indicates their widespread distribution in the environment and potential toxicological risks. These studies suggest the importance of evaluating the safety and environmental fate of fluorinated compounds, including those with chloro-fluorophenyl groups, due to their persistence and bioaccumulation potential (Wang et al., 2019).
Organic Synthesis and Material Science Applications
Compounds with specific functional groups, such as pyrrolidine and chloro-fluorophenyl, are crucial in organic synthesis and the development of materials for various applications. For instance, pyrrolidine-based surfactants have been reviewed for their surface-active properties and potential synergistic interactions with anionic surfactants. These interactions are essential for developing new surfactants with improved solubility, compatibility, and reduced toxicity for industrial and consumer products (Login, 1995).
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-9-4-3-5-10(14)12(9)11(8-15)16-6-1-2-7-16/h3-5,11H,1-2,6-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIIAFWOVYXJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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